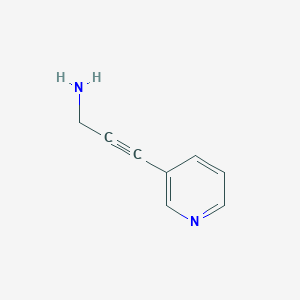

3-(Pyridin-3-yl)prop-2-yn-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKUWZFWNZFRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460412 | |

| Record name | 3-(pyridin-3-yl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777856-62-9 | |

| Record name | 3-(pyridin-3-yl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways

Reactions of the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition reactions and a key participant in modern coupling methodologies. masterorganicchemistry.com

Click Chemistry Applications and Derivatization

The terminal alkyne functionality of 3-(Pyridin-3-yl)prop-2-yn-1-amine makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nd.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins alkynes and azides to form stable 1,2,3-triazole rings. nd.eduacs.org This reaction is known for its reliability, specificity, and biocompatibility. nd.edu Propargylamines, such as the title compound, react with azides to yield single regioisomeric products. acs.org

The introduction of a propargyl group into molecules allows for further conjugation via CuAAC, affording 1,4-disubstituted 1,2,3-triazoles. iris-biotech.de This strategy has been widely applied in various fields, including drug discovery, bioconjugation, and materials science. nd.eduuga.edu For instance, click chemistry has been used to create bivalent dendrimers and to functionalize peptidomimetic scaffolds. nd.edu

| Reaction Type | Reagents | Product | Significance |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides, Copper(I) catalyst | 1,4-Disubstituted 1,2,3-triazoles | High-yielding, specific, and biocompatible method for creating stable linkages. nd.eduacs.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Azides, Ruthenium catalyst | 1,5-Disubstituted 1,2,3-triazoles | Provides access to the alternative triazole regioisomer. acs.org |

Electrophilic and Nucleophilic Additions to the Triple Bond

Like other alkynes, the triple bond in this compound can undergo both electrophilic and nucleophilic addition reactions. As an electron-rich molecule, it readily reacts with electrophiles. libretexts.org

Electrophilic Addition: The addition of hydrogen halides (HX) to the alkyne proceeds via a mechanism similar to that of alkenes, with the initial protonation of the triple bond leading to a vinylic cation intermediate. libretexts.org For a terminal alkyne, this addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.org The reaction can occur once to form a haloalkene or twice with excess HX to yield a geminal dihalide. libretexts.org

Nucleophilic Addition: The acidity of the terminal alkyne's hydrogen (pKa ≈ 25) allows for its deprotonation by a strong base to form a nucleophilic alkynide anion. libretexts.org This anion can then participate in various nucleophilic reactions, most notably SN2 reactions with primary alkyl halides to form new carbon-carbon bonds, a key method for synthesizing internal alkynes. masterorganicchemistry.comlibretexts.org

Reactions of the Primary Amine Functionality

The primary amine group is a versatile functional handle, capable of undergoing a variety of transformations to introduce new substituents and build molecular complexity.

Amination Reactions

Reductive amination is a powerful and controlled method for forming new carbon-nitrogen bonds, avoiding the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Derivatization through Amine Group Modification

The primary amine can be readily derivatized through acylation, sulfonylation, and other reactions to form amides, sulfonamides, and related structures. For example, reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivatives. These modifications can be used to introduce a wide range of functional groups and to alter the compound's physical and biological properties.

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic attack. The nitrogen atom in the ring is basic and can be protonated or alkylated. youtube.com

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is less reactive towards electrophilic substitution than benzene (B151609). The C-3 position is generally more susceptible to electrophilic attack compared to the C-2 and C-4 positions. youtube.com However, these reactions often require harsh conditions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. youtube.com

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org This deactivation is most pronounced at the C-2 (ortho) and C-4 (para) positions. Consequently, electrophilic attack on an unsubstituted pyridine ring, which requires harsh reaction conditions, occurs preferentially at the C-3 (meta) position. quora.comquora.comquimicaorganica.org This regioselectivity is governed by the stability of the cationic intermediate (the arenium ion or sigma complex); attack at the C-3 position ensures that the positive charge is never placed on the highly electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at C-2 or C-4. quora.comquimicaorganica.org

In the case of this compound, the pyridine ring is already substituted at the reactive C-3 position. The existing prop-2-yn-1-amine substituent will direct any subsequent electrophilic attack. While the amine group is typically activating, its effect is mediated through the alkyne linker. The primary directing influence remains the pyridine nitrogen, which strongly disfavors substitution at the adjacent C-2 and C-4 positions. Therefore, further electrophilic substitution would be expected to occur at the C-5 position, which is meta to the nitrogen atom.

Nucleophilic Aromatic Substitution in Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) on the pyridine ring follows a reactivity pattern opposite to that of electrophilic substitution. The reaction is favored at the electron-deficient C-2 and C-4 positions. stackexchange.comnumberanalytics.comyoutube.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic Meisenheimer intermediate formed during the reaction. stackexchange.com For a successful SNAr reaction to occur, a good leaving group (such as a halide) must be present at the 2- or 4-position, and the reaction is further facilitated by the presence of electron-withdrawing groups on the ring. numberanalytics.com

The compound this compound, lacking a suitable leaving group on the pyridine ring, is not primed to undergo direct nucleophilic aromatic substitution. However, derivatives of pyridine that contain both a leaving group at an activated position (C-2 or C-4) and a side chain analogous to the title compound can readily participate in SNAr reactions. Lewis acid activation of the pyridine nitrogen can also render the ring more susceptible to nucleophilic attack. researchgate.net

Heterocycle Formation via this compound and Its Analogs

The propargylamine (B41283) moiety is a powerful tool for constructing new heterocyclic rings. Analogs of this compound, particularly those where the amine is part of the pyridine ring (i.e., N-propargyl-2-aminopyridines), are key intermediates in the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry. mdpi.comrsc.org

Imidazo[1,2-a]pyridine Ring System Synthesis

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system found in numerous biologically active compounds. Its synthesis is an area of intense research, with many strategies relying on the cyclization of substituted 2-aminopyridines. rsc.org

While the classical Sandmeyer reaction involves the conversion of aryl diazonium salts to aryl halides, wikipedia.org a modified version has been developed for the synthesis of complex heterocyclic systems. A practical two-step synthesis of imidazo[1,2-a]pyridine derivatives utilizes the Sandmeyer reaction of N-(prop-2-yn-1-yl)pyridin-2-amines. rsc.orgnih.gov In this approach, the aminopyridine is treated with an organic nitrite (B80452) (like isopentyl nitrite) and a copper(II) halide (e.g., CuCl₂). nih.gov This process facilitates a cyclization that results in the formation of (E)-exo-halomethylene bicyclic pyridones, which bear the imidazo[1,2-a]pyridine core. rsc.orgnih.gov

Table 1: Sandmeyer-Type Cyclization of N-(propargylamino)pyridines

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| N-(prop-2-yn-1-yl)pyridin-2-amine | Isopentyl nitrite, CuCl₂ | Acetonitrile, 65 °C | (E)-2-(chloromethylene)-2,3-dihydro-imidazo[1,2-a]pyridin-4-ium | 62% | nih.gov |

| N-(prop-2-yn-1-yl)pyridin-2-amine | t-Butyl nitrite, CuBr₂ | Dibromomethane, rt | (E)-2-(bromomethylene)-2,3-dihydro-imidazo[1,2-a]pyridin-4-ium | Good | nih.gov |

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of imidazo[1,2-a]pyridines. organic-chemistry.org A variety of metals, including copper, silver, and gold, have been shown to effectively catalyze the cyclization of 2-aminopyridines with alkynes.

Copper Catalysis: Copper catalysts are widely used to promote the aerobic oxidative coupling of 2-aminopyridines with terminal alkynes, ketones, or nitroolefins to afford imidazo[1,2-a]pyridines. organic-chemistry.org These reactions often proceed through a one-pot C-N and C-C bond formation cascade.

Silver Catalysis: A novel method involves a silver-mediated C-H/N-H oxidative cross-coupling and cyclization between 2-aminopyridines and terminal alkynes, providing a direct route to the heteroaromatic product. rsc.org

Gold Catalysis: Gold catalysts, in the presence of an acid, can facilitate an atom-economical redox synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes. nih.gov

These methods highlight the versatility of transition metals in activating both the pyridine precursor and the alkyne coupling partner to enable efficient heterocyclization.

Table 2: Examples of Transition Metal-Catalyzed Imidazo[1,2-a]pyridine Synthesis

| Catalyst System | Reactants | Conditions | Key Feature | Reference |

| CuI | 2-Aminopyridine, Phenylacetylene | Toluene, reflux | Three-component reaction with aldehydes | organic-chemistry.org |

| AgOAc | 2-Aminopyridine, Phenylacetylene | Toluene, 120 °C | C-H/N-H oxidative cross-coupling | rsc.org |

| PicAuCl₂ / AgOTf | Pyridine N-oxide, Phenylacetylene | Dioxane, 100 °C | Redox-neutral synthesis | nih.gov |

| Cu(OAc)₂ | 2-Aminopyridine, Nitroolefin | DMSO, 100 °C | Use of nitroolefins as coupling partners | organic-chemistry.org |

Electrophilic iodine sources, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), are known to activate alkynes toward nucleophilic attack, facilitating cyclization reactions. Iodine-mediated reactions have been successfully employed for the synthesis of imidazopyridine isomers, demonstrating the principle of halo-cyclization in this context. rsc.org Similarly, oxidants like NaIO₄ have been used to promote the (3+2) cycloaddition of propargyl alcohols with 2-aminopyridines to yield C3-carbonylated imidazo[1,2-a]pyridines. nih.gov

Acid-promoted cyclizations provide another metal-free pathway. In these reactions, a strong acid can protonate the alkyne, making it more electrophilic and susceptible to intramolecular attack by the pyridine nitrogen. youtube.com Alternatively, base-promoted cyclizations of N-propargylaminopyridines have also been shown to be an efficient method for preparing imidazo[1,2-a]pyridine derivatives, where the stereoelectronic properties of substituents on the pyridine ring influence the cyclization process. nih.gov

Table 3: Iodine- and Acid/Base-Promoted Cyclizations for Imidazopyridine Synthesis

Oxazolidinone Derivative Formation

The synthesis of oxazolidin-2-ones from propargylamines like this compound is a significant transformation, often achieved through cyclocarboxylation reactions involving carbon dioxide or its surrogates. These reactions are typically mediated by transition metal catalysts and result in the formation of a five-membered heterocyclic ring. researchgate.netnih.gov The oxazolidinone core is a key pharmacophore found in several synthetic antibiotics. researchgate.net

Various catalytic systems have been developed for the synthesis of 5-alkylideneoxazolidin-2-ones from propargylamines. Palladium-catalyzed multicomponent reactions, for instance, can construct functionalized oxazolidinones from propargylamines, aryl halides, and carbon dioxide, even at atmospheric pressure. researchgate.net The general mechanism involves the nucleophilic attack of the nitrogen atom on carbon dioxide, followed by an intramolecular attack by the oxygen (from CO2) on the alkyne's sp-carbon, leading to the five-membered ring. researchgate.net

Silver and copper catalysts are also effective. Silver-catalyzed reactions can incorporate CO2 into propargylic amines to yield oxazolidinone derivatives under mild conditions. organic-chemistry.org Similarly, binuclear copper(I) complexes have been shown to catalyze the synthesis of a wide range of oxazolidinones from propargylic amines and CO2. organic-chemistry.org In some procedures, bicarbonate salts such as cesium hydrogen carbonate (CsHCO₃) can serve as a CO₂ surrogate, reacting with propargylic amines in the presence of a palladium catalyst to form oxazolidinones. researchgate.net

Research has specifically targeted the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives for their potential antibacterial properties. nih.govnih.govresearchgate.net These syntheses often involve multi-step sequences where the core oxazolidinone structure is first formed and then functionalized.

Table 1: Catalytic Systems for Oxazolidinone Synthesis from Propargylamines

| Catalyst System | Reactants | CO₂ Source | Key Features | Reference |

| PdCl₂(dppf) / NaOtBu | Propargylamine, Aryl Iodide | Atmospheric CO₂ | One-pot, three-component reaction. | researchgate.net |

| Silver Acetate / DMAP | Propargylic Alcohol, Phenyl Isocyanate | N/A (Isocyanate as carbonyl source) | Highly Z-selective for internal alkynes. | organic-chemistry.org |

| Binuclear Copper(I) / TBD | Propargylic Amine | CO₂ | Mild reaction conditions. | organic-chemistry.org |

| Palladium Catalyst | Propargylic Amine, Alkynyl Bromide | Cesium Hydrogen Carbonate | Uses CO₂ surrogate. | researchgate.net |

Pyrazoline and Related Nitrogen Heterocycle Synthesis

The structure of this compound is a precursor for synthesizing various nitrogen-containing heterocycles, most notably pyrazolines. Pyrazolines, or dihydropyrazoles, are five-membered rings with two adjacent nitrogen atoms and are known for a wide range of biological activities. csic.esnih.gov

A primary route to 2-pyrazolines involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine (B178648) derivatives. nih.gov In a hypothetical pathway starting from this compound, the amine could first be transformed into a suitable hydrazine derivative, or the alkyne could be converted into an α,β-unsaturated ketone (a chalcone (B49325) analogue). This intermediate could then be cyclized with a hydrazine to yield a pyrazoline ring. For example, the synthesis of 3-(pyrid-2-yl)-pyrazolines has been successfully achieved by reacting the corresponding pyridyl-chalcone with hydrazine hydrate. researchgate.net

Another powerful method for pyrazoline synthesis is the 1,3-dipolar cycloaddition of nitrile imines (generated in situ) with alkenes. nih.gov While the starting compound is an alkyne, it can be selectively reduced to the corresponding alkene, which could then serve as the dipolarophile in such a reaction.

Furthermore, the reactive functionalities in this compound allow for the construction of more complex fused heterocyclic systems. For example, 5-aminopyrazoles can react with various reagents to yield substituted pyrazoles and fused pyrazolo[3,4-b]pyridines. researchgate.net By analogy, the pyridine and amine groups of this compound could be involved in cyclization reactions with appropriate partners to build fused ring systems. The intramolecular cyclization of hydrazines containing an alkyne substituent is also a known route to 3-pyrazolines. csic.es

Table 2: General Strategies for Pyrazoline Synthesis Potentially Adaptable for this compound

| Synthetic Method | Key Intermediates/Reactants | Resulting Heterocycle | Key Features | Reference |

| Condensation/Cyclization | α,β-Unsaturated Ketone, Hydrazine | 2-Pyrazoline | Common and versatile method. | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkene | Pyrazoline | High regioselectivity often observed. | nih.gov |

| Intramolecular Cyclization | Hydrazine with an alkyne substituent | 3-Pyrazoline | Direct formation from alkyne precursors. | csic.es |

| Multicomponent Reaction | Aldehyde, Hydrazide, Terminal Alkyne | Substituted Pyrazoline | Asymmetric synthesis is possible with chiral catalysts. | organic-chemistry.org |

Other Cycloaddition Reactions

Beyond the synthesis of pyrazolines, the alkyne functionality in this compound makes it a valuable partner in various cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are highly efficient for constructing five-membered rings. nih.gov

In a typical [3+2] cycloaddition, the alkyne acts as the "2-atom" component (dipolarophile), reacting with a "3-atom" component (a 1,3-dipole). Azomethine ylides, generated in situ from the condensation of an α-amino acid or amine with an aldehyde, are common 1,3-dipoles. The reaction of an azomethine ylide with the alkyne of this compound would lead to the formation of a pyrrolidine (B122466) ring, a core structure in many natural products and pharmaceuticals. For instance, DBU-catalyzed [3+2] cycloadditions between isatin-derived ketimines (as azomethine ylide precursors) and chalcones have been used to synthesize spiro-pyrrolidinyl oxindoles. rsc.org

Pyridazinium ylides have also been shown to undergo [3+2] cycloaddition reactions with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate. nih.gov These reactions, which can be accelerated by microwave irradiation, lead to the formation of fused pyrrolopyridazine systems. nih.gov The alkyne in this compound could similarly serve as the dipolarophile in reactions with pyridazinium or other diazinium ylides, providing a route to novel, complex heterocyclic scaffolds.

The versatility of cycloadditions allows for the synthesis of a wide array of heterocycles, depending on the choice of the 1,3-dipole. Nitrones, nitrile oxides, and azides are other examples of 1,3-dipoles that could potentially react with the alkyne of this compound to yield isoxazolines, isoxazoles, and triazoles, respectively.

Table 3: Potential Cycloaddition Reactions for this compound

| Cycloaddition Type | Dipolarophile | 1,3-Dipole Partner | Resulting Heterocycle | Reference (Illustrative) |

| [3+2] Cycloaddition | Alkyne | Azomethine Ylide | Pyrroline/Pyrrolidine | rsc.org |

| [3+2] Cycloaddition | Alkyne | Pyridazinium Ylide | Pyrrolopyridazine | nih.gov |

| [3+2] Cycloaddition | Alkyne | Nitrile Imine | Pyrazole | nih.gov |

| [3+2] Cycloaddition | Alkyne | Azide (B81097) | 1,2,3-Triazole | mdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(Pyridin-3-yl)prop-2-yn-1-amine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the propargylamine (B41283) side chain.

The four protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.6 ppm. Due to the substitution at the 3-position, these protons would show a complex splitting pattern of doublets and multiplets. Specifically, the proton at the C-2 position is expected to be the most downfield, appearing as a singlet or a narrow doublet. The proton at C-6 would likely be a doublet, while the protons at C-4 and C-5 would appear as multiplets, with their exact chemical shifts influenced by the electronic effects of the propargylamine substituent.

The methylene (B1212753) protons (-CH₂-) of the amine group would likely resonate as a singlet or a finely split triplet in the range of δ 3.0-4.0 ppm. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature, but is generally expected in the range of δ 1.0-3.0 ppm. Due to proton exchange, coupling between the amine protons and the methylene protons is often not observed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The pyridine ring would show five distinct signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitrogen (C-2 and C-6) would be the most deshielded. The quaternary carbon of the alkyne attached to the pyridine ring would appear in the range of δ 80-90 ppm, while the other acetylenic carbon would resonate at a slightly lower field. The methylene carbon (-CH₂-) adjacent to the amine group would be expected in the δ 30-50 ppm region.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine ring and confirm the proximity of the methylene protons to the amine group (if coupling is resolved).

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection of the propargyl group to the C-3 position of the pyridine ring by observing correlations between the pyridine protons and the acetylenic and methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the protons on the pyridine ring and the propargylamine side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A weak but sharp absorption band for the C≡C triple bond stretch is expected around 2100-2260 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the amine would be observed in the 1020-1250 cm⁻¹ region. The characteristic C=N and C=C stretching vibrations of the pyridine ring would be visible in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic pyridine ring would be found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

Atmospheric Pressure Chemical Ionization (APCI-MS)

In APCI-MS, the protonated molecule [M+H]⁺ would be the most prominent ion observed. For this compound (C₈H₈N₂), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 133.076. The fragmentation pattern would likely involve the loss of the amine group, cleavage of the propargyl chain, and fragmentation of the pyridine ring, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a novel compound. For this compound, HRMS would be expected to provide a highly accurate mass measurement of the molecular ion. This data is crucial for distinguishing it from other isomers and for confirming its molecular formula.

Expected Data: An ESI-HRMS experiment would be anticipated to yield the mass of the protonated molecule, [M+H]⁺. The theoretical exact mass for C₈H₉N₂⁺ (the protonated form) can be calculated. An experimental value closely matching this calculated mass would provide strong evidence for the compound's identity.

Current Status: As of now, specific experimental HRMS data for this compound has not been found in the public domain.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This is a fundamental technique for verifying the empirical formula of a synthesized molecule.

Expected Data: The theoretical elemental composition of this compound (C₈H₈N₂) is as follows:

| Element | Theoretical Percentage |

| Carbon (C) | 72.70% |

| Hydrogen (H) | 6.10% |

| Nitrogen (N) | 21.20% |

Experimental data from a CHN analyzer would be expected to yield values closely corresponding to these theoretical percentages, within an acceptable experimental error.

Current Status: No published experimental data from the elemental analysis of this compound is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the pyridine ring and potentially the alkyne group. The position and intensity of these bands can be influenced by the solvent polarity.

Expected Data: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show one or more absorption maxima (λmax) with their corresponding molar absorptivity values (ε). For example, a related compound, 1-pyridin-3-yl-ethylamine, exhibits absorption maxima at 204 nm and 258 nm. sielc.com Similar absorption features would be anticipated for this compound.

Current Status: Specific UV-Vis absorption spectra for this compound are not available in the reviewed literature.

Computational and Theoretical Investigations of 3 Pyridin 3 Yl Prop 2 Yn 1 Amine and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties and reactivity of organic molecules. sigmaaldrich.com DFT methods, such as the B3LYP functional, provide a balance between computational cost and accuracy, making them suitable for studying medium-sized molecules like 3-(Pyridin-3-yl)prop-2-yn-1-amine. researchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its fundamental chemical and physical properties. For this compound, the structure combines a π-deficient pyridine (B92270) ring with a π-rich acetylene (B1199291) linker and a nucleophilic primary amine. nih.gov DFT calculations can map the electron density distribution, revealing the interplay of these functional groups.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. gkyj-aes-20963246.com A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich propargylamine (B41283) and alkyne moieties, while the LUMO is anticipated to be distributed over the electron-deficient pyridine ring.

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound Calculated by DFT

| Parameter | Predicted Value | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | 3.85 eV | Measure of the power of an atom or group of atoms to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution or charge transfer. |

Note: These values are representative and would be determined through specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

Spectroscopic Property Prediction

Quantum chemical calculations are highly effective in predicting vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra, which are crucial for molecular characterization. youtube.com

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of IR absorption bands. For this compound, key predicted vibrational modes would include the N-H stretching of the primary amine, the C≡C stretching of the alkyne, C-N stretching, and the characteristic ring vibrations of the pyridine moiety. cdnsciencepub.comrsc.org Comparing the computed spectrum with an experimental one can confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C nuclei can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations help in assigning the signals in experimental NMR spectra. For instance, the protons on the pyridine ring would appear in the aromatic region (typically 7.0-8.5 ppm), with their exact shifts influenced by the position relative to the nitrogen atom and the propargylamine substituent. youtube.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group / Atom | Predicted Signal |

| IR (cm-1) | N-H stretch (amine) | ~3350-3450 (two bands) |

| C≡C stretch (alkyne) | ~2150-2200 (weak) | |

| C=C, C=N stretch (pyridine) | ~1580-1610 | |

| 1H NMR (ppm) | Amine protons (-NH2) | ~1.5-2.5 (broad singlet) |

| Methylene (B1212753) protons (-CH2-) | ~3.5-3.7 | |

| Pyridine protons | ~7.3-8.6 | |

| 13C NMR (ppm) | Methylene carbon (-CH2-) | ~30-35 |

| Alkyne carbons (-C≡C-) | ~80-90 | |

| Pyridine carbons | ~123-150 |

Note: These are typical ranges. Precise values are obtained from specific quantum chemical calculations.

Reaction Mechanism Elucidation

DFT is a powerful method for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. rsc.org This involves identifying reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies (the energy difference between the reactant and the transition state) can predict the feasibility and rate of a reaction pathway. qub.ac.uk

For this compound, computational studies could investigate various reactions, such as the nucleophilic addition of the amine to an electrophile or the metal-catalyzed functionalization of the alkyne group. researchgate.net For example, a theoretical study on the acylation of the primary amine group would involve locating the transition state for the nucleophilic attack on the acylating agent and calculating the energy barrier for this step. Such studies are crucial for understanding the reactivity and guiding the synthesis of new derivatives. nih.gov

Molecular Modeling and Docking Simulations

While quantum chemistry focuses on the intrinsic properties of a molecule, molecular modeling and docking simulations are used to study its interactions with other molecules, particularly biological macromolecules. nih.gov

Ligand-Target Interaction Profiling in Chemical Research

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is central to structure-based drug design. For a molecule like this compound, which contains functional groups common in bioactive compounds (a pyridine ring and a primary amine), docking studies can identify potential biological targets and elucidate binding modes. rsc.orgnih.gov

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The resulting poses reveal key non-covalent interactions such as:

Hydrogen bonds: The primary amine and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively.

π-π stacking: The aromatic pyridine ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Hydrophobic interactions: The carbon backbone of the molecule can form favorable interactions with nonpolar residues in the binding pocket.

For instance, docking this compound into the active site of an enzyme like a cyclin-dependent kinase (CDK) could reveal specific interactions that contribute to inhibitory activity. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Result |

| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Key Interacting Residues | Leu83, Glu81, Phe80, Asp86 |

| Predicted Interactions | Hydrogen bond between amine (-NH2) and Glu81 backbone. |

| Hydrogen bond between pyridine nitrogen and Leu83 backbone. | |

| π-π stacking interaction with Phe80. |

Note: This table is illustrative. Actual results depend on the specific protein target and docking software used.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule is often determined by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, primarily around the C-C single bonds of the propargyl group. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which maps the energy as a function of the dihedral angles. mdpi.com The minima on this landscape correspond to stable conformations. Understanding the accessible conformations and the energy barriers between them is crucial, as the molecule may need to adopt a specific, higher-energy "bioactive" conformation to bind effectively to its target.

Table 4: Representative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Cring-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | ~180° (anti) | 0.00 | 65% |

| 2 | ~60° (gauche) | +1.2 | 20% |

| 3 | ~-60° (gauche) | +1.2 | 15% |

Note: This data is hypothetical and illustrates how relative energies of different conformers can be tabulated.

Quantitative Structure-Activity Relationship (QSAR) Studies: Methodological Aspects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. iupac.org These models are fundamental in drug discovery and materials science for predicting the activity of novel compounds and optimizing lead structures. The development of a robust QSAR model involves several key methodological steps.

A typical QSAR study begins with the creation of a dataset of molecules with known activities. The three-dimensional structures of these compounds are then generated and optimized using quantum mechanical methods. A crucial step is the alignment of the molecules, which is often guided by docking them into the active site of a biological target, such as an enzyme. nih.gov

Once aligned, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecules' properties. Common methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build the 3D-QSAR models. nih.gov

CoMFA calculates steric and electrostatic fields around the molecules. The resulting field values at different grid points are used as independent variables in a partial least squares (PLS) regression analysis to correlate them with biological activity. nih.gov

CoMSIA extends this by calculating additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This often provides a more detailed understanding of the structure-activity relationship.

The statistical validity of the generated models is paramount. It is assessed using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A predictive model is further validated using an external test set of compounds that were not used in the model's creation. nih.gov The final output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure (e.g., adding bulky groups, or electronegative/electropositive substituents) are likely to enhance or diminish activity. nih.gov For instance, studies on 3-(pyridin-2-yl)benzenesulfonamide derivatives have shown that optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields can effectively improve their herbicidal activity. nih.gov

| QSAR Methodology | Key Descriptors/Fields | Statistical Analysis Method | Purpose |

| Comparative Molecular Field Analysis (CoMFA) | Steric, Electrostatic | Partial Least Squares (PLS) | Correlates 3D shape and electrostatic properties with activity. |

| Comparative Molecular Similarity Indices Analysis (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor | Partial Least Squares (PLS) | Provides a more comprehensive analysis of intermolecular interaction requirements. |

| Multiple Linear Regression (MLR) | Various quantum-chemical descriptors (e.g., energy of orbitals, dipole moment) | Multiple Linear Regression | Builds a linear equation to predict activity based on a selection of molecular properties. universiteitleiden.nljournalirjpac.com |

This table provides a summary of common QSAR methodologies and their key features.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal is crucial for predicting its physical properties and stability. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govmdpi.com The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

The analysis involves mapping various properties onto this surface, most commonly the normalized contact distance (dnorm). The dnorm function uses the distances from the surface to the nearest atom nucleus inside (di) and outside (de) the surface, along with the van der Waals radii of the atoms. mdpi.com Red spots on the dnorm surface indicate close intermolecular contacts (shorter than the sum of van der Waals radii), which are often associated with hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. mdpi.comnih.gov

| Compound/Analog | H···H (%) | N···H/H···N (%) | C···H/H···C (%) | Other Significant Contacts (%) | Reference |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | 46.1 | 20.4 | 17.4 | C···C (6.9), N···C (3.8), N···N (2.7) | nih.gov |

| 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine | 48.5 | 17.1 | 26.0 | H···O/O···H (1.7) | researchgate.net |

| 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | 40.9 | - | 32.4 | H···O/O···H (16.9) | nih.gov |

| A Co(II) Coordination Polymer with a Pyridine-triazole Ligand | 36.1 | 14.9 | 12.0 | H···O/O···H (35.6) | mdpi.com |

This table presents the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for several pyridine analogs, illustrating the quantitative power of this analysis.

Adsorption Energy Calculations (e.g., Monte Carlo Simulations)

Investigating the adsorption of molecules onto surfaces is critical for applications in catalysis, separation, and sensing. Monte Carlo (MC) simulations are a computational method well-suited for studying these phenomena. doi.orgresearchgate.net This technique uses statistical sampling to predict the equilibrium properties of a system, such as the preferred adsorption sites and adsorption energies of a molecule on a given surface.

In the context of this compound and its analogs, MC simulations can be used to understand how these molecules interact with various materials, such as zeolites or metal surfaces. doi.org The simulation is typically performed in the Gibbs ensemble, which consists of two simulation boxes: one containing the adsorbent material (the surface) and the other containing the adsorbate molecules (the gas or liquid phase). acs.org

The simulation proceeds by randomly attempting different moves—translation, rotation, or swapping of molecules between the boxes—and accepting or rejecting these moves based on a probability criterion that depends on the change in energy. acs.org This process allows the system to evolve towards its most stable, lowest-energy configuration.

For pyridine and its simple analogs like picolines, MC simulations on a heulandite surface have identified specific adsorption areas and have shown that the molecular orientation and adsorption characteristics are influenced by the molecule's structure, such as the position of a methyl group. doi.org The output of these simulations provides valuable data, including the total adsorption energy, which quantifies the strength of the interaction between the molecule and the surface, and the distribution of molecules on the surface. researchgate.net These calculations help in screening materials for specific adsorption applications and provide a molecular-level understanding of the adsorption process.

| Simulation Parameter/Output | Description | Example from Pyridine Analog Studies |

| Simulation Method | The statistical mechanics technique used. | Monte Carlo (MC) simulations using the Metropolis algorithm. doi.org |

| Ensemble | The thermodynamic conditions under which the simulation is run. | Isobaric-isothermal (NpT) Gibbs ensemble or Grand Canonical Monte Carlo (GCMC). acs.orgnih.gov |

| Force Field | A set of parameters describing the potential energy of the system. | Generalized force fields like UFF or DREIDING, or custom-parameterized fields. acs.org |

| Simulation Conditions | The temperature and pressure at which the adsorption is simulated. | 293 K, with pressure varied from 0.1 to 3.0 kPa. doi.org |

| Calculated Output | The primary data obtained from the simulation. | Adsorption energy, identification of adsorption sites, equilibrium molecular orientations, adsorption isotherms. doi.orgresearchgate.net |

This table outlines the key aspects of performing adsorption energy calculations using Monte Carlo simulations for pyridine-based compounds.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in Complex Molecular Architectures

The dual functionality of the amine and alkyne groups, combined with the electronic properties of the pyridine (B92270) ring, makes this compound an ideal starting material for the synthesis of diverse and complex molecules.

The structure of 3-(Pyridin-3-yl)prop-2-yn-1-amine is pre-disposed for the construction of various heterocyclic systems, which are foundational scaffolds in many biologically active compounds. The primary amine can act as a nucleophile in cyclization reactions, while the alkyne can participate in cycloadditions or be functionalized through coupling reactions prior to ring formation.

Research on analogous structures demonstrates the synthetic utility of this arrangement. For instance, the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes yields 2-amino-3-alkynylpyridines. scirp.org These products are valuable intermediates for synthesizing fused heterocyclic systems like indoles and quinolines, which are important in medicinal chemistry. scirp.org Similarly, this compound can be expected to undergo N-acylation or reaction with electrophiles, followed by intramolecular cyclization involving the alkyne to form novel pyridyl-substituted heterocycles.

Furthermore, multi-component reactions offer a pathway to complex heterocyclic frameworks. A diversity-oriented synthesis has been used to create polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones, which are of high interest in medicinal chemistry. mdpi.com Such strategies, which efficiently build molecular complexity, could readily incorporate this compound to generate novel compound libraries. The synthesis of substituted quinazolin-2,4-diones and thieno[2,3-d]pyrimidine-2,4-diones from pyridyl-substituted ureas further illustrates the utility of the pyridine motif in constructing complex, fused heterocyclic systems. nih.gov

The pyridine moiety is a well-established pharmacophore in drug design, valued for its ability to form hydrogen bonds and its favorable pharmacokinetic properties. nih.gov Consequently, this compound serves as an attractive starting point for the synthesis of enzyme inhibitors and other biologically active molecules.

A notable example is the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have been evaluated as antibacterial agents. nih.gov The synthetic route involves multiple steps where the pyridine unit is installed early, and the oxazolidinone ring is constructed, followed by diversification to create a library of potential drug candidates. nih.gov Molecular docking studies of these compounds help in understanding their binding modes and predicting their mechanism of action. nih.gov

The propargylamine (B41283) functionality is also crucial. A related compound, (2E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, is a key reagent for synthesizing oxindole-linked indolyl-pyrimidine derivatives that show potential as cytotoxic agents. pharmaffiliates.com Moreover, the core structure is related to intermediates used in the synthesis of major anticancer drugs. The industrial synthesis of Erlotinib, a tyrosine kinase inhibitor, utilizes a Sonogashira coupling to link an aniline (B41778) derivative to an alkyne, a reaction for which the terminal alkyne of this compound is perfectly suited. beilstein-journals.org

Table 1: Examples of Bioactive Heterocycles Derived from Pyridine Precursors

| Precursor Type | Target Heterocycle | Biological Relevance |

|---|---|---|

| Pyridyl-substituted amines/alkynes | 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial Agents nih.gov |

| Pyridyl-substituted enamines | Oxindole-linked Indolyl-pyrimidines | Cytotoxic Agents pharmaffiliates.com |

| Pyridyl-substituted ureas | Quinazolin-2,4-diones | Enzyme Inhibitors, Clinical Candidates nih.gov |

| 2-Amino-3-bromopyridines | 2-Amino-3-alkynylpyridines | Precursors to Indoles and Quinolines scirp.org |

Coordination Chemistry and Ligand Development

The presence of multiple potential coordination sites—the pyridine nitrogen, the amine nitrogen, and the alkyne's π-system—makes this compound an intriguing ligand for the development of novel metal complexes.

The pyridine ring is a classic ligand in coordination chemistry, and the addition of the aminopropyne side chain opens up possibilities for chelation. The compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine and the primary amine nitrogens to form a stable chelate ring.

The synthesis of copper(I) halide complexes with allyl-substituted heterocyclic ligands demonstrates that unsaturated side chains can play a key role in forming unique crystal structures and topological units. mdpi.com In the case of this compound, both the amine and pyridine nitrogens can coordinate, and in some cases, the alkyne π-bond could also interact with a metal center, leading to diverse coordination polymers and discrete complexes with potentially interesting catalytic or material properties.

The terminal alkyne group is the defining feature for this compound's application in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the covalent linkage of the alkyne-containing molecule to another molecule bearing an azide (B81097) group.

This "clickable" functionality is exceptionally useful for immobilization. By reacting this compound with an azide-functionalized solid support (like a polymer bead or silica (B1680970) surface), the molecule can be tethered to create a heterogeneous ligand. Such immobilized ligands are highly valuable in catalysis, as they can be easily separated from the reaction mixture and recycled. The resulting 1,2,3-triazole ring formed during the click reaction is not just a linker; it is stable and can also act as a coordinating site for metal ions, adding another layer of functionality. This strategy has been used to transform nitriles into tetrazoles in the synthesis of complex polyheterocyclic systems, highlighting the power of click-type cycloadditions in modern synthesis. mdpi.com

Catalysis and Organocatalysis Research

While direct use of this compound as a catalyst itself is not widely reported, its structure makes it an excellent scaffold for the synthesis of more complex catalysts and ligands.

The combination of a pyridine ring and a nearby amine allows for the creation of bidentate "N,N" ligands upon coordination to a metal. Pyridine-based ligands are known to be effective in palladium-catalyzed reactions, such as the Sonogashira coupling. wikipedia.org One could envision modifying the amine group of this compound with other donor groups to create tridentate or pincer-type ligands.

The alkyne functionality offers a route to catalyst immobilization, as described previously. A homogeneous catalyst derived from this ligand could be "clicked" onto a solid support, converting it into a heterogeneous catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of handling and recyclability of heterogeneous systems, a major goal in sustainable chemistry.

Emerging Applications in Chemical Biology Tool Development

The unique structural architecture of this compound, which combines a heterocyclic pyridine ring with a reactive propargylamine group, positions it as a valuable building block in the development of sophisticated chemical biology tools. ontosight.ainih.gov These tools, often referred to as chemical probes, are small molecules designed to study and manipulate biological systems in a manner analogous to how genetic mutations are used to study protein function. chiosislab.com The utility of this compound stems directly from its terminal alkyne, a key functional group for engaging in highly specific and efficient bioorthogonal chemistry. researchgate.netnih.gov

The primary application of this compound in this field is as a component for constructing probes used in "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction forms a stable triazole linkage between an alkyne and an azide with exceptional specificity, allowing it to proceed even within the complex chemical environment of living cells without cross-reacting with native biomolecules. nih.gov

In a typical workflow, the this compound moiety can be incorporated into a larger bioactive molecule that targets a specific protein or enzyme. The exposed terminal alkyne then serves as a versatile chemical handle. Researchers can subsequently introduce a separate molecule containing an azide group, such as a fluorescent dye for imaging or a biotin (B1667282) tag for protein isolation, which will then "click" exclusively onto the alkyne handle of the probe. chiosislab.com

This strategy enables several advanced research applications:

Target Identification: A probe containing the this compound scaffold can be used to identify the cellular targets of a drug. After the probe binds to its target protein, an azide-biotin tag is added. The entire complex can then be pulled down using streptavidin beads and the bound protein identified by mass spectrometry. chiosislab.com

Cellular Imaging: By clicking a fluorescent azide dye onto the alkyne handle, researchers can visualize the subcellular localization of a target protein or molecule using techniques like fluorescence microscopy. chiosislab.comnih.gov

Activity-Based Protein Profiling (ABPP): This compound can be used to build activity-based probes that covalently label active enzymes. The alkyne handle allows for the subsequent attachment of reporter tags to quantify enzyme activity directly in native biological systems. nih.gov

Interactive Data Table: Components of a Hypothetical Probe

The table below illustrates how this compound can function as a core component in a modular chemical biology probe. Select a function to see the corresponding chemical component and its role.

| Probe Function | Component Example | Role of Component |

| Bioactive Scaffold (Core) | This compound | Provides the structural framework and the essential alkyne handle for bioorthogonal ligation. The pyridine moiety can influence solubility and target interaction. ontosight.ai |

| Targeting Moiety | Kinase Inhibitor Fragment | A chemically linked group designed to bind specifically to a protein of interest (e.g., a particular enzyme family). |

| Reporter Tag (Azide-functionalized) | Azido-Biotin | Used for affinity purification. After the probe binds its target, the biotin is "clicked" on, allowing the protein-probe complex to be isolated. chiosislab.com |

| Reporter Tag (Azide-functionalized) | Azido-Fluorophore (e.g., TAMRA-azide) | Used for imaging. The fluorescent dye is "clicked" on to enable visualization of the probe's location within a cell via microscopy. chiosislab.com |

常见问题

Q. What are the optimal synthetic routes for 3-(Pyridin-3-yl)prop-2-yn-1-amine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A validated method involves reacting propargylamine derivatives with 3-bromopyridine using Pd(PPh₃)₂Cl₂ and CuI as catalysts in acetonitrile, followed by purification via column chromatography . Key considerations include:

Q. How is structural characterization performed for this compound?

Combined spectroscopic and spectrometric techniques are essential:

- ¹H/¹³C NMR : Identifies alkyne protons (δ ~2.5–3.5 ppm) and pyridinic carbons (δ ~120–150 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 133.08) .

- X-ray crystallography : Limited by low crystallinity; SHELX programs are recommended for structure refinement if suitable crystals are obtained .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Advanced strategies include:

- Continuous flow reactors : Improve mixing and heat transfer, reducing side reactions (e.g., alkyne oligomerization) .

- Catalyst recycling : Immobilized Pd nanoparticles enhance sustainability .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining >90% purity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurities. Mitigation strategies:

- SAR studies : Compare activity of this compound with analogs (e.g., 3-(Pyridin-2-yl)propan-1-amine) to identify critical structural motifs .

- Controlled assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and validate purity via HPLC (>95%) .

- Computational modeling : Predict binding affinities to targets (e.g., H1 receptors) using docking software (AutoDock Vina) .

Q. What methodologies assess stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Monitors decomposition temperatures (e.g., stability up to 150°C) .

- Hygroscopicity tests : Store the hydrochloride salt (e.g., dihydrochloride form) under inert gas to prevent moisture absorption .

- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How to design experiments for probing biological mechanisms?

- Radioligand displacement assays : Use ³H-labeled histamine to quantify H1 receptor binding affinity (IC₅₀) .

- Kinase inhibition profiling : Screen against a panel of 50+ kinases to identify off-target effects .

- Metabolic stability : Incubate with liver microsomes (human/rat) to estimate half-life (t₁/₂) and CYP450 interactions .

Methodological Challenges & Solutions

Q. How to address low crystallinity in X-ray diffraction studies?

Q. How to perform comparative analysis with structural analogs?

- DFT calculations : Compare electronic properties (e.g., HOMO-LUMO gaps) of this compound vs. 3-(6-Methylpyridin-3-yl)propan-1-amine .

- Biological profiling : Test analogs in parallel assays (e.g., antimicrobial disk diffusion) to correlate substituents (e.g., methyl vs. trifluoromethyl) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。